Quinoline, 2-(4-methylphenyl)-3-propyl-

Lipophilicity Physicochemical Properties Drug Likeness

For SAR studies on 2,3-disubstituted quinolines, minor structural changes drastically alter lipophilicity & metabolic stability, risking non-reproducible results. Quinoline, 2-(4-methylphenyl)-3-propyl- (CAS 785815-32-9) eliminates this uncertainty with a defined substitution pattern (2-aryl, 3-alkyl) yielding a reliable LogP of ~5.16 and 3 rotatable bonds. - Unique lipophilicity profile (LogP 5.16, TPSA 12.89 Ų) for membrane permeation & protein binding studies. - Distinct CYP450 metabolic probe for 3-alkylquinoline metabolism & species-difference assays. - Conformational flexibility (3 rotatable bonds) critical for SAR and target-binding optimization.

Molecular Formula C19H19N
Molecular Weight 261.4 g/mol
CAS No. 785815-32-9
Cat. No. B14233722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 2-(4-methylphenyl)-3-propyl-
CAS785815-32-9
Molecular FormulaC19H19N
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCCCC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)C
InChIInChI=1S/C19H19N/c1-3-6-17-13-16-7-4-5-8-18(16)20-19(17)15-11-9-14(2)10-12-15/h4-5,7-13H,3,6H2,1-2H3
InChIKeyRTRBINSICOIOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)-3-propylquinoline: Physicochemical & Structural Profile


Quinoline, 2-(4-methylphenyl)-3-propyl- (CAS 785815-32-9) is a member of the 2,3-disubstituted quinoline class, defined by an aryl group at the 2-position and an alkyl chain at the 3-position, a structural motif common in molecules of pharmaceutical interest . Its molecular formula is C19H19N, with a molecular weight of 261.36 g/mol . Key computed physicochemical properties include a high predicted LogP of 5.16, a topological polar surface area (TPSA) of 12.89 Ų, and three rotatable bonds , . This substitution pattern contributes to its high lipophilicity and potential for membrane permeation.

2-(4-Methylphenyl)-3-propylquinoline: Why Generic Substitution Fails


Within the quinoline class, even minor structural variations at the 2- and 3-positions can drastically alter key properties, rendering generic substitution unreliable [1]. The specific 2-(4-methylphenyl)-3-propyl- substitution pattern dictates a unique lipophilicity (LogP ~5.16) and conformational flexibility (3 rotatable bonds) that diverge significantly from simpler analogs . Such changes profoundly influence pharmacokinetic behavior, including membrane permeability, metabolic stability, and protein binding, making precise compound selection crucial for reproducible research and development outcomes [2].

2-(4-Methylphenyl)-3-propylquinoline: Differentiation from Closest Analogs


Enhanced Lipophilicity vs. Des-Propyl Analog

The addition of a 3-propyl group significantly increases lipophilicity compared to the des-propyl analog, 2-(4-methylphenyl)quinoline. This is a direct consequence of the added alkyl chain and is a primary driver of differential membrane interaction and tissue distribution , .

Lipophilicity Physicochemical Properties Drug Likeness

Increased Conformational Flexibility vs. Des-Propyl Analog

The target compound possesses three rotatable bonds due to the 3-propyl chain, compared to only one rotatable bond for the simpler 2-(4-methylphenyl)quinoline analog. This difference in conformational flexibility can influence entropy of binding, off-target interactions, and solid-state properties like solubility and crystallinity , .

Conformational Analysis Molecular Flexibility Physicochemical Properties

Differential Metabolic Liability from 3-Alkyl Chain

The presence of a 3-alkyl chain on the quinoline core is a known determinant of metabolic fate. Studies on related 2-substituted quinolines demonstrate that an n-propyl group serves as a primary site for cytochrome P450-mediated hydroxylation, in contrast to analogs lacking this moiety [1]. This suggests that the 3-propyl group in the target compound may confer a distinct metabolic profile compared to des-alkyl or differently substituted analogs.

Metabolism Pharmacokinetics Cytochrome P450

Physicochemical Differences from 2-Phenyl Analog

Replacing the 2-phenyl group with a 2-(4-methylphenyl) group adds a methyl substituent, which has a quantifiable impact on lipophilicity. Compared to the unsubstituted 2-phenyl-3-propylquinoline, the target compound exhibits a higher calculated LogP and a larger molecular weight , . This modification can be used to fine-tune physicochemical properties within a congeneric series.

Structure-Activity Relationship Lipophilicity Drug Design

R&D Applications for 2-(4-Methylphenyl)-3-propylquinoline


Lead Optimization and SAR Studies

This compound is ideally suited for inclusion in structure-activity relationship (SAR) studies focused on 2,3-disubstituted quinolines. Its distinct lipophilicity (LogP 5.16) and conformational flexibility (3 rotatable bonds) compared to simpler analogs , provide critical data points for understanding how lipophilicity and flexibility modulate target binding, cellular activity, and pharmacokinetic properties. Its use can help identify optimal property ranges within a chemical series.

In Vitro ADME and Drug Metabolism Studies

As a member of the 2-substituted quinoline class, this compound can serve as a model substrate for investigating the role of cytochrome P450 enzymes in metabolizing 3-alkylquinolines [1]. Its distinct metabolic profile, inferred from class studies, makes it a useful probe for assessing species differences in metabolism or for evaluating the impact of structural modifications on metabolic stability in liver microsome or hepatocyte assays.

Chemical Biology Probe Development

The compound's high predicted LogP and low TPSA suggest it can readily cross biological membranes . This property, combined with the known biological activities of related 2-arylquinolines (e.g., antimicrobial, antiproliferative), positions it as a potential starting point for developing fluorescent or photoaffinity probes to study intracellular targets or membrane-associated proteins, provided appropriate functionalization handles are introduced.

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